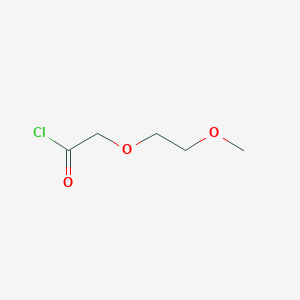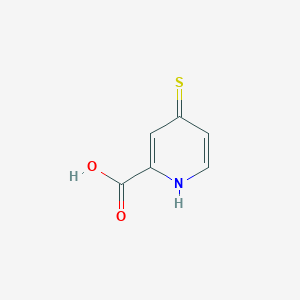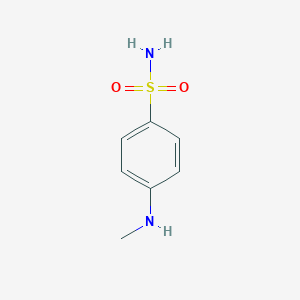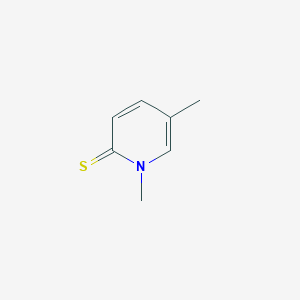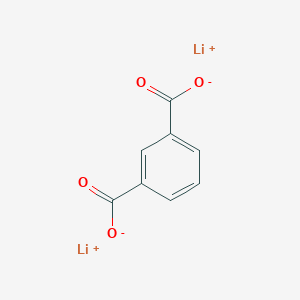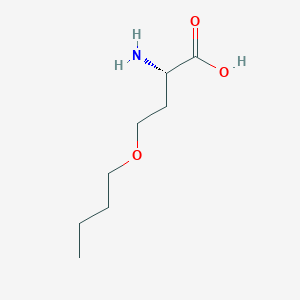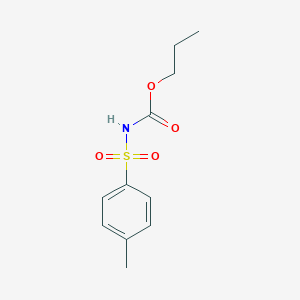
propyl N-(4-methylphenyl)sulfonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl N-(4-methylphenyl)sulfonylcarbamate is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as PMPS or PMSU, and is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
PMPS exerts its effects by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
PMPS has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, it has been shown to modulate the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PMPS for lab experiments is its high potency as an acetylcholinesterase inhibitor. This allows for a more precise and targeted manipulation of cholinergic neurotransmission. However, one limitation is that it may also inhibit other enzymes, which can complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research on PMPS. One area of focus could be the development of more selective inhibitors of acetylcholinesterase, which would allow for a more specific manipulation of cholinergic neurotransmission. Another area of interest could be the investigation of the antioxidant properties of PMPS and their potential therapeutic applications in neurodegenerative diseases. Additionally, further research could be conducted to explore the potential applications of PMPS in other areas of scientific research, such as cancer biology and immunology.
Conclusion
PMPS is a chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency as an acetylcholinesterase inhibitor makes it a valuable tool for the manipulation of cholinergic neurotransmission. However, its inhibition of other enzymes and potential side effects must be taken into consideration when interpreting results. Further research is needed to fully understand the potential applications of PMPS in a variety of scientific research areas.
Méthodes De Synthèse
The synthesis of PMPS involves the reaction of propyl isocyanate with 4-methylphenylsulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and typically occurs at room temperature. The resulting product is then purified using recrystallization techniques.
Applications De Recherche Scientifique
PMPS has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. It has been shown to act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may have therapeutic implications for conditions such as Alzheimer’s disease and myasthenia gravis.
Propriétés
| 18303-01-0 | |
Formule moléculaire |
C11H15NO4S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
propyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO4S/c1-3-8-16-11(13)12-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |
Clé InChI |
PEGXAYLIEGIROS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


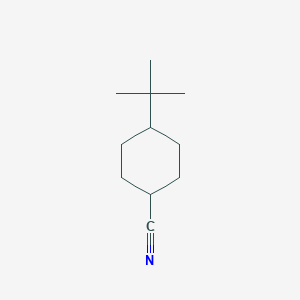
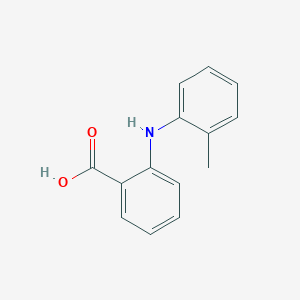
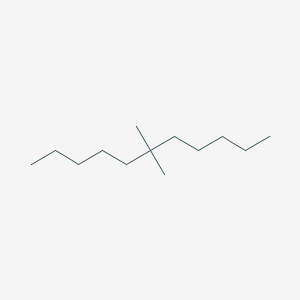
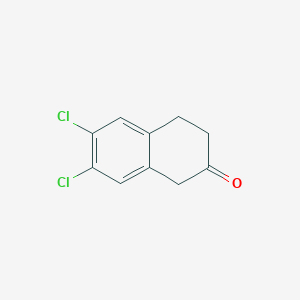
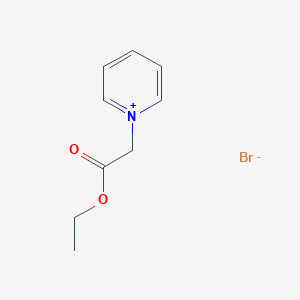
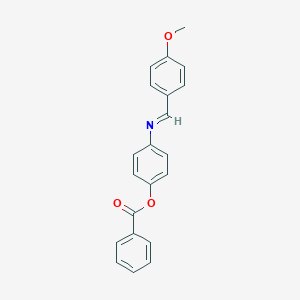
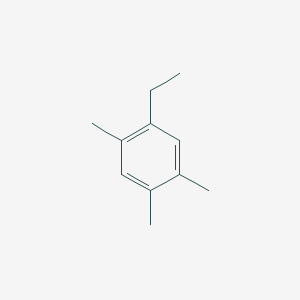
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
